

ZINC40099027: A Technical Guide to a Novel Focal Adhesion Kinase Activator

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Compound of Interest		
Compound Name:	ZINC40099027	
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Abstract

ZINC40099027 has been identified as a novel, potent, and selective small-molecule activator of Focal Adhesion Kinase (FAK).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of **ZINC40099027**. The information presented herein is intended to support further research and development of this compound and its analogs for therapeutic applications, particularly in the context of promoting gastrointestinal mucosal healing.[2]

Discovery

ZINC40099027 was identified through a virtual screening of the ZINC database for small molecules that could potentially modulate the activity of Focal Adhesion Kinase (FAK).[3] While the initial aim of some studies was to find FAK inhibitors, **ZINC40099027** was unexpectedly discovered to be a potent activator of FAK.[3] Subsequent studies have focused on characterizing its activity and developing analogs with improved pharmacological properties.[4]

Synthesis

While **ZINC40099027** was initially identified from a commercial database, a specific, detailed synthesis protocol has not been published in the reviewed literature. However, based on the chemical structure of **ZINC40099027**, 2-(morpholin-4-yl)-N-(4-(pyridin-2-yl)phenyl)acetamide, a



plausible synthetic route can be proposed based on established methods for the synthesis of N-phenylacetamide derivatives.

Proposed Synthesis of **ZINC40099027**:

A potential two-step synthesis is outlined below:

- Step 1: Synthesis of 2-chloro-N-(4-(pyridin-2-yl)phenyl)acetamide. This intermediate can be synthesized by reacting 4-(pyridin-2-yl)aniline with chloroacetyl chloride in the presence of a suitable base, such as triethylamine or potassium carbonate, in an inert solvent like dichloromethane or acetonitrile.
- Step 2: Synthesis of ZINC40099027. The final compound can be obtained by the
 nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-(pyridin-2-yl)phenyl)acetamide
 with morpholine. This reaction is typically carried out in a polar aprotic solvent like acetonitrile
 or dimethylformamide (DMF), often with the addition of a base such as potassium carbonate
 to scavenge the HCl formed during the reaction.

Note: This proposed synthesis is based on general chemical principles for the formation of similar compounds and has not been experimentally verified from the available literature. Researchers should perform their own optimization and characterization.

Mechanism of Action

ZINC40099027 is a direct and selective activator of FAK. It functions as an allosteric activator, binding to the FAK kinase domain to enhance its enzymatic activity. This leads to an increase in the autophosphorylation of FAK at tyrosine 397 (Tyr-397), a key step in FAK activation. Importantly, **ZINC40099027** has been shown to be selective for FAK, as it does not activate its close paralog Pyk2 or the non-receptor tyrosine kinase Src at effective concentrations.



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ZINC40099027 Signaling Pathway



Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of **ZINC40099027**.

Table 1: In Vitro Activity of ZINC40099027

Parameter	Cell Line	Concentration	Effect
FAK Phosphorylation (Tyr-397)	Caco-2	10 nM - 1000 nM	Dose-dependent increase
Wound Closure	Caco-2	10 nM	~20% increase
Wound Closure	Caco-2	100 μΜ	~63% increase
FAK Activation	Rat and Human Gastric Cells	10 nM	Stimulation of FAK activation

Table 2: In Vivo Activity of ZINC40099027 in Mice

Parameter	Animal Model	Dosage	Effect
Ulcer Healing	Ischemic and Indomethacin-induced	900 μg/kg (i.p. every 6h)	Promotes mucosal healing
Gastric Injury	Aspirin-associated	900 μg/kg (i.p. every 6h)	Ameliorates gastric mucosal injury
Serum Concentration (Peak)	Mice	900 μg/kg (single dose)	22.25 nM at 1 hour
Serum Concentration (Trough)	Mice	900 μg/kg (single dose)	4 nM by 6 hours

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for **ZINC40099027**.



5.1. In Vitro FAK Activation Assay (Western Blot)

- Cell Culture: Human Caco-2 intestinal epithelial cells are cultured to 80-90% confluency.
- Cell Suspension: To minimize adhesion-associated background FAK activation, cells are detached and maintained in suspension in serum-free media.
- Treatment: Cells are treated with **ZINC40099027** (e.g., 10 nM to 1000 nM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1 hour).
- Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated FAK (Tyr-397) and total FAK.
- Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
- Quantification: The band intensities are quantified, and the ratio of phosphorylated FAK to total FAK is calculated to determine the level of FAK activation.

5.2. In Vitro Wound Healing (Scratch) Assay

- Cell Seeding: Caco-2 cells are seeded in a multi-well plate and grown to a confluent monolayer.
- Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.
- Treatment: The cells are washed to remove debris, and fresh media containing
 ZINC40099027 at various concentrations or a vehicle control is added. To distinguish



between cell migration and proliferation, experiments can be performed in the presence of a proliferation inhibitor like hydroxyurea.

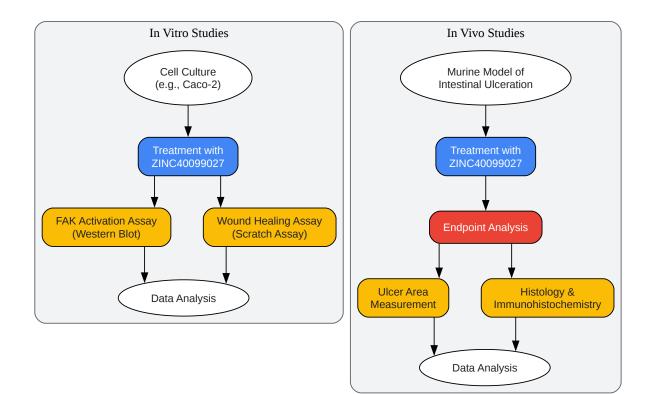
- Image Acquisition: Images of the wounds are captured at time 0 and at subsequent time points (e.g., 24 hours).
- Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to assess the effect of ZINC40099027 on cell migration.

5.3. In Vivo Murine Model of Intestinal Ulceration

- Animal Model: C57BL/6J mice are typically used.
- Ulcer Induction: Intestinal ulcers can be induced by methods such as topical application of acetic acid to the serosal surface of the jejunum or by subcutaneous injection of indomethacin.
- Treatment: One day after ulcer induction, mice are treated with ZINC40099027 (e.g., 900 μg/kg, intraperitoneally every 6 hours) or a vehicle control.
- Endpoint Analysis: After a set treatment period (e.g., 3 days), the mice are euthanized.
- Tissue Collection and Analysis: The small intestine is harvested, and the ulcerated area is measured. Tissues are also collected for histological analysis (e.g., H&E staining) and immunohistochemistry to assess FAK phosphorylation (pFAK-Y-397) and cell proliferation (e.g., Ki-67 staining) at the ulcer edge.

Experimental Workflow Visualization





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General Experimental Workflow for **ZINC40099027** Evaluation

Conclusion

ZINC40099027 is a promising small-molecule activator of FAK with demonstrated efficacy in promoting intestinal epithelial cell migration and mucosal healing in preclinical models. Its selectivity and direct mechanism of action make it a valuable tool for studying FAK signaling and a potential lead compound for the development of novel therapeutics for gastrointestinal injuries and diseases. Further research is warranted to optimize its pharmacological properties and evaluate its therapeutic potential in more advanced disease models.



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